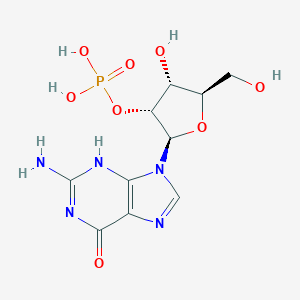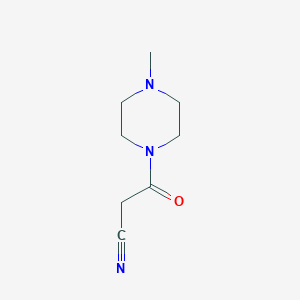
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
The compound belongs to a class of chemicals that feature both a piperazine ring and a nitrile group, making them significant for various chemical reactions and potential applications in drug design and development. These compounds are known for their versatility in chemical synthesis and biological activity.
Synthesis Analysis
Synthesis of similar compounds often involves nucleophilic substitution reactions, cyclization, and alkylation steps. For instance, the synthesis of related piperazine derivatives has been achieved via the nucleophilic substitution reaction of 1-methylpiperazine with bromo analogues, followed by bromination (Mishriky & Moustafa, 2013). These methods showcase the versatile routes available for synthesizing piperazine-related nitriles.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their chemical behavior and biological activity. Spectroscopic techniques, such as FT-IR and NMR, alongside computational methods, have been employed to elucidate their structure. For example, structural and spectroscopic analysis of related compounds provides insight into their geometric parameters and electronic properties, aiding in the understanding of their reactivity and potential binding mechanisms (Al-Omary et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves a range of reactions, including cyclocondensation, cyclization, and Mannich reactions. These reactions are pivotal in generating a diverse array of heterocyclic compounds with potential pharmaceutical applications. For instance, the cyclization of 3-(benzothiazol-2-yl)-3-oxopropanenitrile has been explored for synthesizing pyrazole derivatives and other heterocyclic structures, demonstrating the compounds' utility in creating complex molecular architectures (Farag, Dawood, & Kandeel, 1996).
Aplicaciones Científicas De Investigación
1. Anticholinesterase Activity
- Application Summary: This compound has been used in the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, which have been studied for their anticholinesterase activity .
- Methods of Application: A procedure has been developed and optimized for the synthesis of these chromen-4-ones (as dihydrochlorides) by an unusual version of the Morita–Baylis–Hillman reaction .
- Results/Outcomes: A number of the title compounds with various substituents in the chromene fragment and their deamination products have been synthesized, and their inhibitory activity against butyrylcholinesterase has been studied .
2. Antifungal Agents
- Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application: These cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
- Results/Outcomes: The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
3. Antitumor Agents
- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their structures were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .
- Results/Outcomes: Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
4. Antimicrobial Activity
- Application Summary: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized .
- Methods of Application: The compounds were synthesized by the reductive amination .
- Results/Outcomes: The compounds were evaluated for their antimicrobial activity .
5. Synthesis of Pyrrolopyrimidine Kinase Inhibitors
- Application Summary: “3-Fluoro-4-(4-methylpiperazin-1-yl)aniline”, a compound similar to “3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile”, has been used in the synthesis of pyrrolopyrimidine kinase inhibitors .
- Methods of Application: The synthesis involved a series of reactions including the use of t-butanol, nitrogen gas, and various other reagents. The resulting mixture was heated, filtered, washed, and then concentrated to yield the final product .
- Results/Outcomes: The synthesized compounds were found to be effective kinase inhibitors .
6. Synthesis of Nitrogenous Heterocyclic Derivatives
- Application Summary: “3-Fluoro-4-(4-methylpiperazin-1-yl)aniline” has also been used in the synthesis of nitrogenous heterocyclic derivatives .
- Methods of Application: The synthesis involved the reaction of “3-Fluoro-4-(4-methylpiperazin-1-yl)aniline” with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2C12 .
- Results/Outcomes: The reaction resulted in the formation of nitrogenous heterocyclic derivatives .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used as a source of this information.
Direcciones Futuras
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWSZBRFBMIGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368192 | |
| Record name | 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile | |
CAS RN |
15029-34-2 | |
| Record name | 4-Methyl-β-oxo-1-piperazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



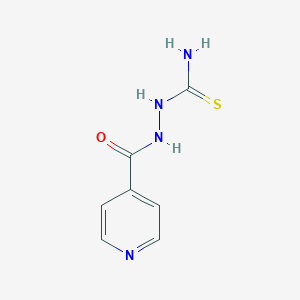
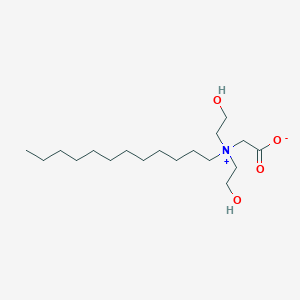
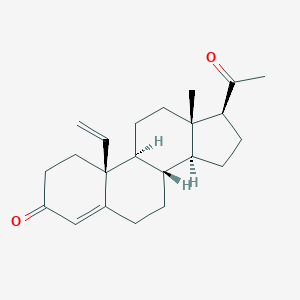
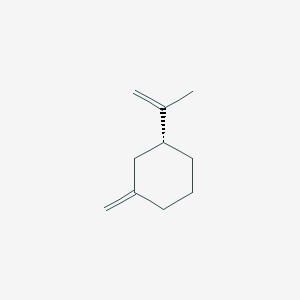
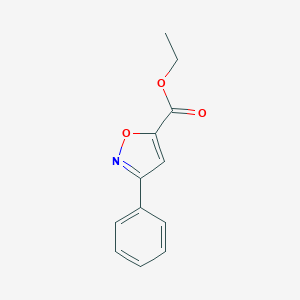
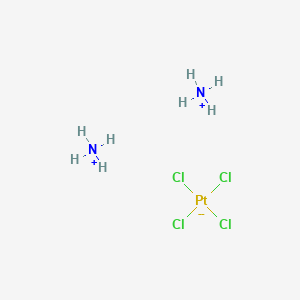
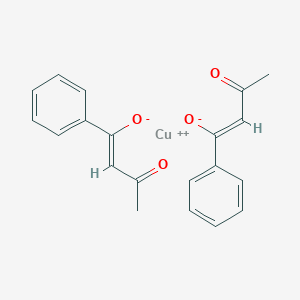

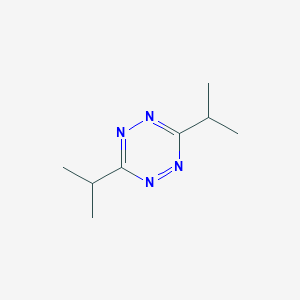

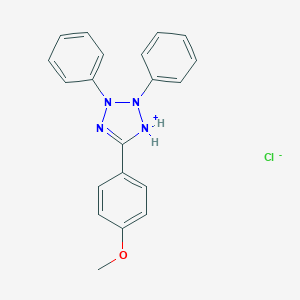
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)

